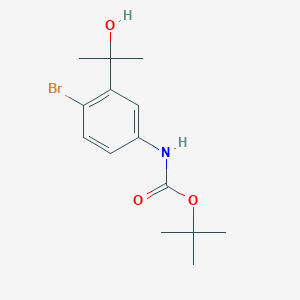

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Description

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is a carbamate-protected aromatic compound featuring a phenyl ring substituted with a bromine atom at position 4 and a 2-hydroxypropan-2-yl group at position 2. The tert-butyl carbamate group (-OC(=O)NHt-Bu) serves as a protective moiety for the amine functionality, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSAGDMAZKFPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Aromatic Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the aromatic amine during multi-step synthesis. A common approach involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, in analogous syntheses, Boc protection is achieved in tetrahydrofuran (THF) at room temperature, yielding the carbamate-protected intermediate with >85% efficiency. Purification via flash column chromatography (hexane/ethyl acetate, 5:1 v/v) is standard, as demonstrated in the synthesis of tert-butyl (2-(5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridin-3-yl)phenyl)carbamate.

Key Reaction Conditions:

Bromination Strategies

The 4-bromo substituent is introduced via electrophilic aromatic bromination. Directed ortho-bromination is feasible due to the meta-directing nature of the carbamate group. For instance, bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst selectively brominates the para position relative to the carbamate group. This method mirrors the synthesis of tert-butyl (2-(5-(5-bromo-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridin-3-yl)phenyl)carbamate, where bromination proceeds at 0°C to minimize polybromination.

Optimized Bromination Protocol:

Introduction of the 2-Hydroxypropan-2-yl Group

The 2-hydroxypropan-2-yl moiety is incorporated via nucleophilic addition to a ketone intermediate. A Grignard reagent derived from acetone (e.g., methylmagnesium bromide) reacts with a pre-functionalized aryl ketone, followed by acid quenching to yield the tertiary alcohol. This method is analogous to the synthesis of hydroxybenzoyl derivatives reported in the literature.

Example Reaction Pathway:

-

Ketone Formation: Oxidation of a methyl-substituted precursor to the aryl ketone.

-

Grignard Addition: Reaction with MeMgBr (2 equiv) in THF at −78°C.

-

Acid Workup: Quenching with NH₄Cl to yield the 2-hydroxypropan-2-yl group.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Selection

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz):

HRMS (ESI-TOF):

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted phenyl carbamates.

Oxidation: Formation of ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties. A study synthesized various substituted benzamido phenylcarbamate derivatives, including those similar to tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate. These compounds were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study: Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis was conducted on a series of phenylcarbamate derivatives. The study revealed that modifications on the phenyl ring significantly influenced anti-inflammatory activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy, indicating that the bromine substitution in this compound may play a crucial role in its biological activity .

Material Science Applications

2. Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for functionalization that can enhance the properties of polymers, such as thermal stability and mechanical strength. The introduction of bromine in the compound can facilitate cross-linking reactions, which are essential for creating robust polymer networks.

Case Study: Synthesis of Functional Polymers

A research study explored the use of this compound as a precursor for synthesizing functionalized polymers. The resulting materials exhibited improved thermal properties and resistance to degradation under various environmental conditions, making them suitable for applications in coatings and adhesives .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate (CAS: 361436-27-3)

- Structural Differences : Replaces the 3-(2-hydroxypropan-2-yl) group with methyl substituents at positions 3 and 5.

- Impact on Properties: Increased hydrophobicity due to methyl groups, reducing polarity compared to the hydroxypropan-2-yl analogue. Lower solubility in polar solvents (e.g., water or methanol), as inferred from the absence of hydrogen-bond donors. Enhanced stability against oxidation, as methyl groups are less reactive than hydroxyl-bearing substituents.

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate (CAS: 1416439-93-4)

- Structural Differences : Features a 3-hydroxypropyl chain linked to a 4-bromobenzyl group instead of a substituted phenyl ring.

- The benzyl moiety may alter steric hindrance in cross-coupling reactions compared to the para-bromo-substituted phenyl ring in the target compound.

Analogues with Heterocyclic Cores

Tert-butyl(3-((2-chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a)

- Structural Differences : Incorporates a pyrimidine ring substituted with chlorine and a 2-hydroxypropan-2-yl group, linked to the phenyl-carbamate moiety.

- Chlorine at position 2 increases electrophilicity, enabling nucleophilic substitution reactions, unlike the bromine in the target compound.

Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (1f)

- Structural Differences : Contains a benzo[d][1,3]dioxole ring with an ethoxyvinyl substituent.

- Impact on Properties :

Physicochemical and Analytical Data

- HPLC Retention Behavior :

- Compounds with polar substituents (e.g., hydroxypropan-2-yl) exhibit longer retention times in reverse-phase HPLC due to increased hydrophilicity. For example, Compound 16e (95.07% purity, 10.60 min retention) has a shorter retention time than 16d (97.05%, 11.98 min), suggesting substituent-dependent polarity.

- NMR Characteristics :

- The 2-hydroxypropan-2-yl group in the target compound would show distinct ¹H NMR signals (e.g., a singlet for the two methyl groups at ~1.4 ppm and a broad OH peak at ~2.5 ppm). This contrasts with methyl-substituted analogues, which lack OH signals.

Biological Activity

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate, with the CAS number 2352871-45-3, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C14H20BrNO3

- Molecular Weight : 330.22 g/mol

- Purity : >98%

This compound exhibits several biological activities primarily through interactions with cellular pathways and molecular targets. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition can lead to changes in cellular metabolism and signaling pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to upregulation or downregulation of target genes.

- Cellular Effects : The compound affects cellular functions, including cell proliferation and apoptosis, depending on the concentration and exposure time.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may offer neuroprotective effects against oxidative stress-induced damage in neuronal cells. For instance, it has been observed to reduce cell death in astrocytes exposed to harmful stimuli, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease .

Study 1: Neuroprotective Efficacy

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on astrocytes under oxidative stress conditions. The results indicated that the compound significantly reduced markers of cell death and inflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Enzyme Inhibition Profile

Another research article investigated the enzyme inhibition profile of this compound. It was found to inhibit specific kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas:

- Pharmaceutical Development : Its potential as a neuroprotective agent positions it as a candidate for drug development aimed at treating neurodegenerative diseases.

- Biochemical Research : The compound's ability to modulate enzyme activity makes it useful for studying biochemical pathways and cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| This compound | 2352871-45-3 | Neuroprotective, Antioxidant |

| Tert-butyl (4-hydroxyphenyl)carbamate | 394378 | Antioxidant |

| Tert-butyl carbamate | 4248-19-5 | General biochemical applications |

Q & A

Q. What are common synthetic routes for preparing tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate?

The compound is typically synthesized via multi-step reactions involving condensation, coupling, and protecting group strategies. Key steps include:

- Condensation reactions : Boc-protected intermediates are formed using tert-butoxycarbonyl (Boc) groups. For example, Boc-2-aminoisobutyric acid reacts with aryl amines under acidic or basic conditions to form carbamate linkages .

- Cross-coupling : The bromo substituent can participate in Suzuki-Miyaura reactions. Boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are coupled with bromoarenes using palladium catalysts .

- Hydroxypropan-2-yl introduction : Alcohol functionalities are introduced via nucleophilic substitution or hydroxylation of pre-functionalized intermediates .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, tert-butyl groups show characteristic singlets at ~1.3–1.5 ppm (¹H) and 28–30 ppm (¹³C). Aromatic protons adjacent to bromo substituents exhibit downfield shifts .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight. Exact mass calculations (e.g., C₁₆H₂₄N₂O₂ derivatives) align with theoretical values .

- Chromatography : Reverse-phase HPLC or TLC monitors purity, while flash chromatography (e.g., 10–20% EtOAc/hexane gradients) purifies intermediates .

Q. What are the best practices for purifying this compound?

- Silica gel chromatography : Use gradients of ethyl acetate/hexane (e.g., 10–30%) to separate polar byproducts.

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) for crystalline intermediates.

- Safety considerations : Perform purification in well-ventilated areas with PPE (gloves, goggles) to avoid inhalation of silica dust or solvents .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the bromo substituent?

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling. Evidence shows Pd catalysts with bulky ligands improve yields in sterically hindered systems .

- Solvent and temperature : Employ anhydrous THF or dioxane at 80–100°C to enhance reaction rates.

- Base optimization : Na₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems minimizes side reactions .

- Monitoring : Track reaction progress via TLC or in-situ NMR to avoid over-coupling or debromination.

Q. What strategies address conflicting crystallographic data during structural elucidation?

- Software tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. SHELX programs are robust for handling twinned data or high-resolution structures .

- Validation metrics : Cross-check R-factors, residual electron density maps, and hydrogen-bonding networks. Discrepancies may indicate disordered solvent or incorrect space group assignments .

- Complementary techniques : Pair X-ray diffraction with DFT calculations to validate bond lengths and angles .

Q. How to handle instability during Boc deprotection under acidic conditions?

- Acid selection : Use HCl in dioxane or TFA in DCM for controlled deprotection. Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent degradation .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions.

- Workup strategies : Neutralize acids rapidly with NaHCO₃ or ion-exchange resins. Lyophilization or rotary evaporation under reduced pressure isolates products efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.